4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
CAS No.: 696634-58-9
Cat. No.: VC14899309
Molecular Formula: C23H16F3N3O3
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696634-58-9 |
|---|---|
| Molecular Formula | C23H16F3N3O3 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 4-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H16F3N3O3/c1-29-22(31)19-5-3-2-4-18(19)20(28-29)14-6-8-15(9-7-14)21(30)27-16-10-12-17(13-11-16)32-23(24,25)26/h2-13H,1H3,(H,27,30) |
| Standard InChI Key | MOFBTSJGZHUSGF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a phthalazine core linked to a benzamide moiety, with a trifluoromethoxy group attached to the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple functional groups.
Synthesis and Chemical Reactivity
The synthesis of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. These may include:
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Step 1: Formation of the phthalazine core through condensation reactions.
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Step 2: Introduction of the benzamide moiety via amide coupling reactions.
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Step 3: Attachment of the trifluoromethoxy group to the phenyl ring, possibly through nucleophilic substitution or cross-coupling reactions.
The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity.
Biological Activity and Potential Applications
While specific biological activities of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide are not detailed in the available sources, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor modulators. The presence of a trifluoromethoxy group can enhance lipophilicity and biological activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide | Phthalazine core with methylsulfanyl group | Potential anti-cancer and anti-inflammatory activities |
| 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | Phthalazine core with trifluoromethyl group | Potential therapeutic applications due to biological activity |
| N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | Phthalazine core linked to benzamide | Potential applications in medicinal chemistry |
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